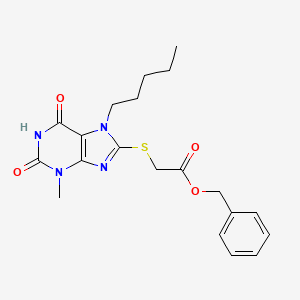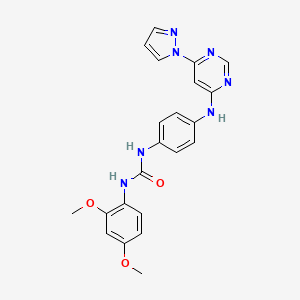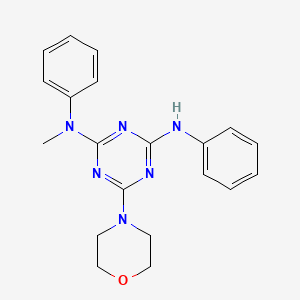![molecular formula C25H26N4O4 B2394427 methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1286696-63-6](/img/structure/B2394427.png)
methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicide Development
One notable application of related chemical structures is in the development of herbicides. For example, a study detailed the synthesis and structure-activity studies of analogues of a herbicide prototype, which involved extensive modifications to different moieties, including the alkoxyimino moiety and the pyrimidine moiety. This research aimed at enhancing herbicidal activity against barnyard grass in paddy rice, leading to the identification of a novel herbicide, KIH-6127, as the most effective compound. The study's insights into the structure-activity relationships could inform the development of herbicides based on the chemical structure of interest (Tamaru et al., 1997).
Synthesis of Heterocyclic Compounds
The compound and its related structures have also been utilized in the synthesis of various heterocyclic systems. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate was used as a reagent for the preparation of fused pyrimidinones from heterocyclic α-amino compounds. This method enabled the synthesis of derivatives of several pyrimidine-based heterocycles, showcasing the compound's utility in creating a wide range of heterocyclic systems with potential applications in medicinal chemistry and material science (Stanovnik et al., 1990).
Antimicrobial and Antifungal Agents
Another significant application is in the synthesis of antimicrobial and antifungal agents. A study synthesized a series of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material. The synthesized compounds showed good antibacterial and antifungal activities comparable to standard drugs, highlighting the potential of such compounds in developing new antimicrobial treatments (Hossan et al., 2012).
Anti-inflammatory Agents
Research has also explored the synthesis of novel compounds with anti-inflammatory properties. A study focused on synthesizing new heterocyclic compounds fused to a thiophene moiety as anti-inflammatory and analgesic agents. The compounds exhibited significant anti-inflammatory activity, suggesting their potential utility in developing new treatments for inflammatory conditions (Amr et al., 2007).
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to predict the biochemical pathways it may affect. Given its structural features, it could potentially interfere with a variety of cellular processes .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability and efficacy .
Action Environment
The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. Without specific information on the compound’s targets and mode of action, it is difficult to predict how these factors might influence its activity .
Propriétés
IUPAC Name |
methyl 2-[[2-[6-methyl-2-(4-methylphenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-16-8-10-17(11-9-16)23-27-21-12-13-28(2)14-19(21)24(31)29(23)15-22(30)26-20-7-5-4-6-18(20)25(32)33-3/h4-11H,12-15H2,1-3H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTKVPIXMXJDPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CN(CC3)C)C(=O)N2CC(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394345.png)


![6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide](/img/structure/B2394348.png)


![N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide](/img/structure/B2394354.png)



![2-(4-Fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2394361.png)


![Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2394366.png)
